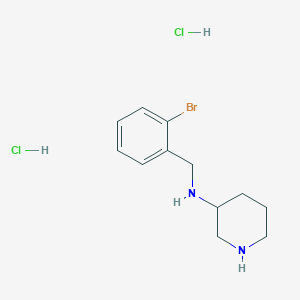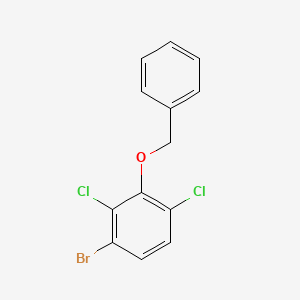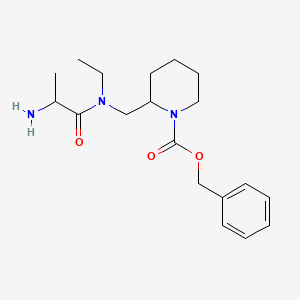
Methyl 3-(2,4-dioxohexahydropyrimidin-1-yl)-4-fluoro-benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2,4-dioxohexahydropyrimidin-1-yl)-4-fluoro-benzoate is a synthetic organic compound that features a unique combination of a pyrimidine ring and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-dioxohexahydropyrimidin-1-yl)-4-fluoro-benzoate typically involves a multi-step process. One common method includes the condensation of a suitable aldehyde with a β-ketoester and urea under acidic conditions to form the pyrimidine ring. This is followed by esterification with methanol to introduce the methyl ester group. The reaction conditions often involve refluxing in ethanol or other suitable solvents .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as hafnium triflate (Hf(OTf)4) can enhance the reaction efficiency and selectivity .
化学反応の分析
Types of Reactions
Methyl 3-(2,4-dioxohexahydropyrimidin-1-yl)-4-fluoro-benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
Methyl 3-(2,4-dioxohexahydropyrimidin-1-yl)-4-fluoro-benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers or coatings
作用機序
The mechanism of action of Methyl 3-(2,4-dioxohexahydropyrimidin-1-yl)-4-fluoro-benzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the modulation of signal transduction pathways or the inhibition of metabolic processes .
類似化合物との比較
Similar Compounds
Methyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate: This compound has a similar pyrimidine ring structure but differs in the ester group and the presence of a methyl group on the pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrimidine core but have different substituents and are used as CDK2 inhibitors.
Uniqueness
Methyl 3-(2,4-dioxohexahydropyrimidin-1-yl)-4-fluoro-benzoate is unique due to the presence of both a fluorine atom on the benzene ring and a pyrimidine ring. This combination imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.
特性
分子式 |
C12H11FN2O4 |
|---|---|
分子量 |
266.22 g/mol |
IUPAC名 |
methyl 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoate |
InChI |
InChI=1S/C12H11FN2O4/c1-19-11(17)7-2-3-8(13)9(6-7)15-5-4-10(16)14-12(15)18/h2-3,6H,4-5H2,1H3,(H,14,16,18) |
InChIキー |
VSHRXCYVJVAJMR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)F)N2CCC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14775434.png)








![6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride](/img/structure/B14775495.png)
